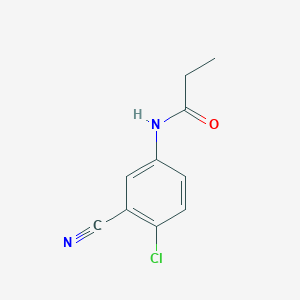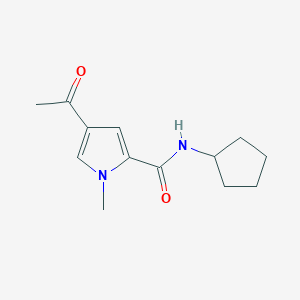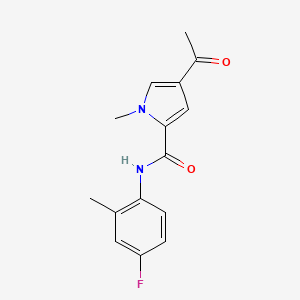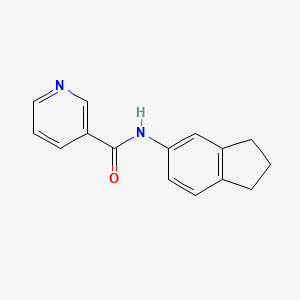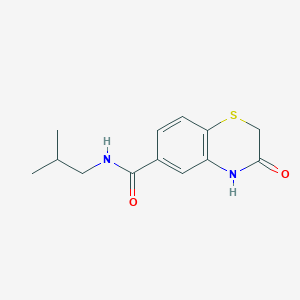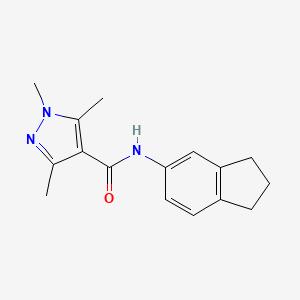
N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. It also inhibits the activity of acetylcholinesterase (AChE), which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide have been extensively studied. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It can also improve cognitive function and memory retention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide is its versatility in various scientific research applications. It can be used in vitro and in vivo experiments to study its potential therapeutic effects. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide. One potential direction is to study its potential use as a therapeutic agent for other diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to investigate its potential use as a neuroprotective agent in traumatic brain injury and stroke. Additionally, further studies can be conducted to optimize the synthesis method and increase the yield and purity of the final product.
In conclusion, N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide is a synthetic compound that has shown promising results in various scientific research applications. Its versatility and potential therapeutic effects make it an interesting compound for further study. However, more research is needed to fully understand its mechanism of action and potential applications in various fields.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide involves a multistep process that starts with the reaction of 2,3-dihydroinden-1-one with ethyl acetoacetate to obtain 2-ethyl-2,3-dihydro-1H-inden-1-one. This intermediate is further reacted with 3-methyl-1-phenyl-1H-pyrazol-5-amine to obtain the desired product. The yield of the final product is around 60-70%, and the purity can be increased by recrystallization.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide has shown promising results in various scientific research applications. It has been studied for its potential use as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its anti-inflammatory and antioxidant properties.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-10-15(11(2)19(3)18-10)16(20)17-14-8-7-12-5-4-6-13(12)9-14/h7-9H,4-6H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCNPNLSFILNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7472570.png)
![N-[4-(cyanomethyl)phenyl]-2-methylpropanamide](/img/structure/B7472577.png)


